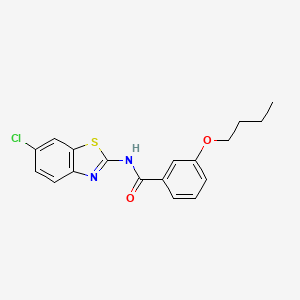

![molecular formula C17H16N6S3 B4855054 5-{[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4855054.png)

5-{[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including an amino group, a thieno[2,3-d]pyrimidin-2-yl group, a thiomethyl group, a phenyl group, and a 1,2,4-triazole-3-thione group. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely result in a highly polar molecule with multiple potential sites for hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the presence of multiple functional groups suggests that it could participate in a variety of chemical reactions. For example, the amino group could potentially be involved in condensation reactions, while the thione group could participate in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, while its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications

PARP-1 Inhibition

Poly (ADP-ribose) polymerases-1 (PARP-1): play a crucial role in DNA repair. Inhibitors of PARP-1 have been investigated as potential anti-cancer agents. This compound has been synthesized as a novel series of pyrano [2,3-d]pyrimidine-2,4-dione analogues with the aim of inhibiting PARP-1. Notably, compounds S2 and S7 demonstrated potent PARP-1 inhibitory activity, with IC50 values of 4.06 ± 0.18 nM and 3.61 ± 0.15 nM, respectively. These inhibitors could be valuable in combination with DNA-damaging cytotoxic agents to disrupt cancer cell DNA repair mechanisms, leading to cell death .

Anti-Proliferative Activity

The same synthesized compounds were evaluated for their anti-proliferative effects against human cancer cell lines. Compound S8 stood out, exhibiting remarkable cell growth inhibition against both MCF-7 and HCT116 cells. Its IC50 values were 0.66 ± 0.05 μM and 2.76 ± 0.06 μM, respectively. These findings suggest potential applications in cancer therapy .

Pharmacokinetics Properties

Theoretical kinetic studies predicted that most of the synthesized compounds possess favorable pharmacokinetic properties. This information is crucial for drug development and optimization .

Food Safety and Flavoring

While not directly related to scientific research, it’s interesting to note that this compound is also listed in databases related to food safety and flavoring. For example, it appears in the GSRS database maintained by the National Institutes of Health and the JECFA Online Edition for flavorings . However, further exploration is needed to understand its relevance in these contexts.

Future Directions

Given the complexity of this molecule and the presence of several functional groups that are common in medicinal chemistry, it could be a promising candidate for further study. Potential research directions could include exploring its synthesis, investigating its reactivity, and studying its potential biological activities .

properties

IUPAC Name |

3-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6S3/c1-9-10(2)26-15-13(9)14(18)19-16(20-15)25-8-12-21-22-17(24)23(12)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,22,24)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMQQOZFYEAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=NC(=C12)N)SCC3=NNC(=S)N3C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)methyl]-4-phenyl-1, 2,4-triazoline-5-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-ethoxy-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B4854981.png)

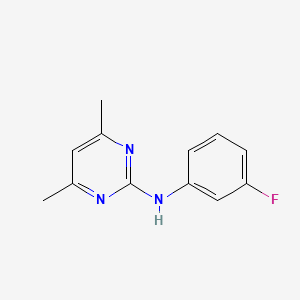

![2-[hydroxy(diphenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4854983.png)

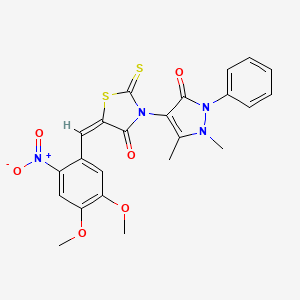

![9-(difluoromethyl)-2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4854987.png)

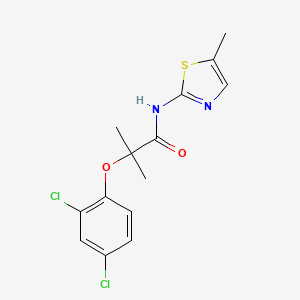

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B4854999.png)

![2-(3-oxodecahydro-2-quinoxalinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4855014.png)

![4-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B4855016.png)

![2,4-dichloro-6-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4855036.png)

![7-(2-furyl)-N-1-naphthylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4855042.png)

![2-bromo-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4855076.png)

![ethyl [(2-{[2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]amino}-2-oxoethyl)thio]acetate](/img/structure/B4855080.png)